molecular formula C7H5Br2N3 B8311578 6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine

6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine

Cat. No.: B8311578
M. Wt: 290.94 g/mol
InChI Key: YIESLHWKUAAJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H5Br2N3 and its molecular weight is 290.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

6,8-dibromo-5-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5Br2N3/c1-4-5(8)11-6(9)7-10-2-3-12(4)7/h2-3H,1H3

InChI Key

YIESLHWKUAAJIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=NC=CN12)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1,1-diethoxyethane (3.21 mL, 20.7 mmol) and 48% aqueous hydrobromic acid (1.0 mL) was stirred at reflux for 2 h. The reaction was then cooled to room temperature and treated with sodium bicarbonate until gas evolution ceased. The mixture was filtered and the filtrate diluted with ethanol (15 mL). To this mixture, 3,5-dibromo-6-methylpyrazin-2-amine VII (3.00 g, 11.2 mmol) was added and the reaction stirred at reflux for 16 h. After this time, the reaction was cooled to room temperature and concentrated under reduced pressure to a volume of approximately 10 mL. The suspension was filtered and the filter cake washed with cold ethanol (5 mL). The filter cake was then taken into water (50 mL) and the pH was adjusted to ˜8 with potassium carbonate. The resulting suspension was filtered and the filter cake dried to a constant weight under vacuum to provide 6,8-dibromo-5-methylimidazo[1,2-a]pyrazine VIII: 1H NMR (400 MHz, CDCl3) δ: 7.90 (s, 1H), 7.72 (s, 1H), 2.74 (s, 3H).
Quantity
3.21 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.